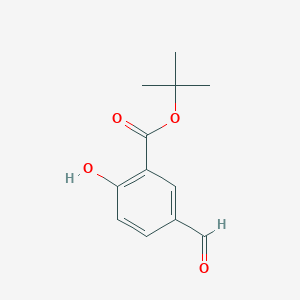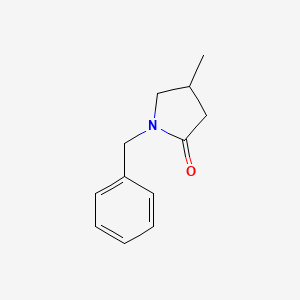
1-Benzyl-4-methylpyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-4-methylpyrrolidin-2-one is a heterocyclic organic compound that belongs to the class of pyrrolidinones. This compound is characterized by a five-membered lactam ring with a benzyl group attached to the nitrogen atom and a methyl group at the fourth position. Pyrrolidinones are known for their diverse biological activities and are widely used in medicinal chemistry.
Vorbereitungsmethoden
1-Benzyl-4-methylpyrrolidin-2-one can be synthesized through various synthetic routes. One common method involves the reaction of N-benzylpyrrolidin-2-one with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide at elevated temperatures . Industrial production methods often involve the use of continuous flow reactors to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
1-Benzyl-4-methylpyrrolidin-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include carboxylic acids, amines, and substituted pyrrolidinones.
Wissenschaftliche Forschungsanwendungen
1-Benzyl-4-methylpyrrolidin-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.
Wirkmechanismus
The mechanism by which 1-Benzyl-4-methylpyrrolidin-2-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-Benzyl-4-methylpyrrolidin-2-one can be compared with other similar compounds such as:
N-Methyl-2-pyrrolidone: A widely used solvent in the petrochemical and polymer industries.
1-Benzyl-5-methylpyrrolidin-2-one: Another pyrrolidinone derivative with similar structural features but different biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C12H15NO |
|---|---|
Molekulargewicht |
189.25 g/mol |
IUPAC-Name |
1-benzyl-4-methylpyrrolidin-2-one |
InChI |
InChI=1S/C12H15NO/c1-10-7-12(14)13(8-10)9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3 |
InChI-Schlüssel |
CCMHVWWCZGBLDB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(=O)N(C1)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


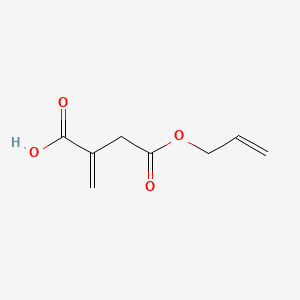

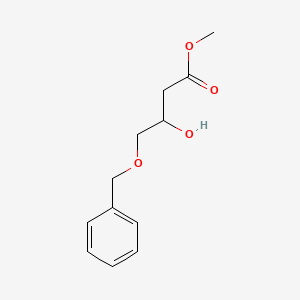
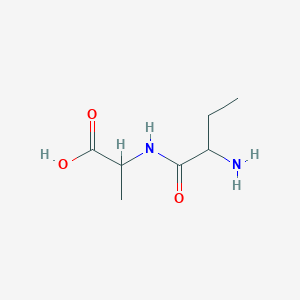
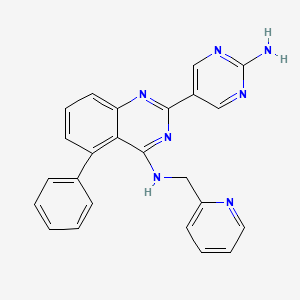
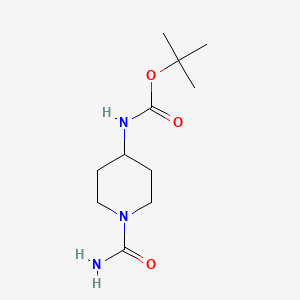
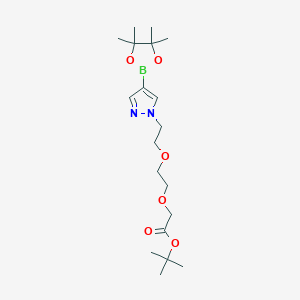
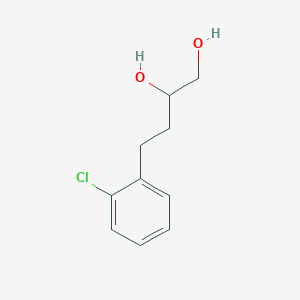
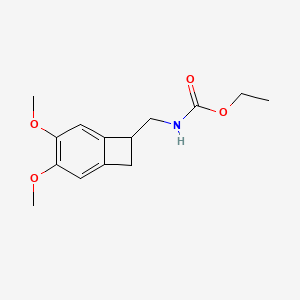
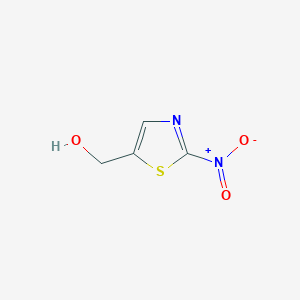
![3-Methoxy-4-[methyl(3-phenylpropanoyl)amino]phenylboronic acid](/img/structure/B13984629.png)
![Tris[2-(2-hydroxyethoxy)ethyl] phosphate](/img/structure/B13984647.png)
![1-Oxa-3,8-diazaspiro[4.5]decane](/img/structure/B13984655.png)
